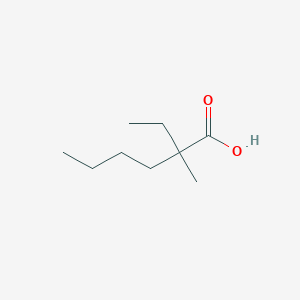

2-Ethyl-2-methylhexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-7-9(3,5-2)8(10)11/h4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIMSMCQBKXQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33977-30-9 (hydrochloride salt) | |

| Record name | 2-Methyl-2-ethylcaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00881255 | |

| Record name | Hexanoic acid, 2-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185-29-1 | |

| Record name | 2-Ethyl-2-methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-ethylcaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethyl 2 Methylhexanoic Acid

Conventional Organic Synthesis Routes

Traditional approaches to synthesizing 2-ethyl-2-methylhexanoic acid rely on well-established organic reactions, providing reliable, albeit sometimes less efficient, pathways to the target molecule.

Derivations from Precursor Alcohols via Oxidation

A primary and straightforward method for the synthesis of this compound involves the oxidation of its corresponding primary alcohol, 2-ethyl-2-methylhexan-1-ol. This transformation is a fundamental reaction in organic chemistry where the hydroxymethyl group is converted to a carboxylic acid functional group.

The general industrial production of similar branched-chain acids, like 2-ethylhexanoic acid, often involves the oxidation of an aldehyde precursor. wikipedia.orgnih.gov For instance, 2-ethylhexanoic acid is produced by the oxidation of 2-ethylhexanal. wikipedia.org This aldehyde is itself derived from the aldol condensation of butyraldehyde, followed by hydrogenation. wikipedia.org Applying this logic to this compound, the precursor aldehyde would be 2-ethyl-2-methylhexanal, which would then be oxidized to the desired carboxylic acid.

Various oxidizing agents can be employed for this conversion, with the choice often depending on the scale and desired selectivity of the reaction. Common laboratory-scale oxidizing agents for converting primary alcohols to carboxylic acids include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). However, for industrial-scale production, more cost-effective and environmentally benign oxidants like oxygen or air are preferred, often in the presence of a catalyst. nih.gov For example, catalysts containing manganese, cobalt, or nickel salts have been shown to be effective for the oxidation of aldehydes. nih.govgoogle.com A study reported the use of N-hydroxyphthalimide as a catalyst for the oxidation of 2-ethylhexanal with oxygen, achieving high selectivity for the corresponding acid. nih.gov

The reaction can be summarized as follows: CH₃(CH₂)₃C(C₂H₅)(CH₃)CH₂OH + [O] → CH₃(CH₂)₃C(C₂H₅)(CH₃)COOH + H₂O

Production through Ester Hydrolysis

Another conventional route to this compound is through the hydrolysis of its corresponding esters, such as ethyl 2-ethyl-2-methylhexanoate or methyl 2-ethyl-2-methylhexanoate. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. chemguide.co.uklumenlearning.com In the context of ester hydrolysis, the ester is split back into its constituent carboxylic acid and alcohol. chemguide.co.uklumenlearning.com

This reaction can be catalyzed by either an acid or a base. lumenlearning.comlibretexts.org

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification. lumenlearning.com The ester is typically heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uklumenlearning.com The reaction is reversible and thus may not proceed to completion. lumenlearning.com

Base-catalyzed hydrolysis (Saponification): This method involves heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide. lumenlearning.comlibretexts.org This reaction is irreversible and generally proceeds to completion, forming the carboxylate salt of the acid and the alcohol. lumenlearning.comlibretexts.org The free carboxylic acid can then be obtained by acidification of the salt with a strong acid. libretexts.org

The choice between acid and base catalysis often depends on the specific ester and the desired reaction conditions. Base-catalyzed hydrolysis is often preferred for its irreversibility and typically higher yields. The in vitro hydrolysis of various fatty esters of 2-ethylhexanoic acid has been studied, indicating that the structure of the ester can impact the rate of hydrolysis. nih.gov

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of this compound, with a focus on stereoselectivity and green chemistry principles.

Enantioselective Synthesis Approaches for Branched Carboxylic Acids

The synthesis of chiral α,α-disubstituted carboxylic acids, such as the individual enantiomers of this compound, presents a significant challenge in organic synthesis. Enantioselective methods aim to produce a single enantiomer of a chiral compound, which is crucial in fields like pharmaceuticals and materials science.

Several strategies have been developed for the enantioselective synthesis of α-branched and α,α-disubstituted carboxylic acids. One approach involves the enantioselective α-alkylation of carboxylic acids or their derivatives. researchgate.net This can be achieved using chiral auxiliaries or chiral catalysts. For instance, chiral lithium amides have been used as non-covalent stereodirecting auxiliaries in the deconjugative α-alkylation of α,β-unsaturated acids. researchgate.net Another method involves the catalytic enantioselective synthesis of molecules with α-quaternary stereocenters from simple carboxylic acid or ester starting materials using a monodentate chiral phosphine. unc.edu

Other advanced methods include decarboxylative Michael reactions and the use of N-heterocyclic carbene (NHC) catalysts for desymmetrization reactions. nih.govnih.gov These methods can generate optically active products with high enantioselectivity. The development of direct catalytic asymmetric addition of nucleophiles, such as acetonitrile (B52724), to α-iminoesters provides another route to enantioenriched α,α-disubstituted α-amino acid derivatives, which are structurally related to α,α-disubstituted carboxylic acids. rsc.org

Biocatalytic Transformations and Green Chemistry Principles in Branched Fatty Acid Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis, aligning with the principles of green chemistry. Enzymes offer high selectivity and can operate under mild reaction conditions.

Lipases are a class of enzymes that are particularly useful for the synthesis and hydrolysis of esters. nih.gov The biocatalytic synthesis of esters of branched-chain acids, such as 2-ethylhexyl 2-methylhexanoate, has been successfully demonstrated using immobilized lipases like Novozym® 435. researchgate.netresearchgate.net This process can be conducted in a solvent-free medium, reducing the environmental impact. researchgate.net The reusability of the immobilized enzyme is a key advantage, making the process more economically viable. researchgate.net

Green chemistry principles are also being applied to the synthesis of branched-chain fatty acids from renewable feedstocks. rsc.org For example, medium-chain fatty acids have been prepared by the selective hydrodeoxygenation of aldol condensation products derived from cellulose. rsc.org The isomerization of linear unsaturated fatty acids to branched-chain fatty acids can be achieved using solid acid catalysts like zeolites. researchgate.net These approaches aim to reduce reliance on petrochemical feedstocks and minimize waste generation.

Scalability Considerations in this compound Production

The industrial production of this compound requires careful consideration of scalability, cost-effectiveness, and safety. The most common industrial route for the production of the similar 2-ethylhexanoic acid involves the oxidation of 2-ethylhexanal, which is derived from n-butyraldehyde. intratec.us This process is well-established and can be carried out on a large scale.

Key factors for scalability include:

Raw Material Availability and Cost: The starting materials, such as propylene for the production of butyraldehyde, should be readily available and economically viable. wikipedia.org

Reaction Conditions: For large-scale production, reactions are preferably carried out under mild conditions (moderate temperature and pressure) to reduce energy consumption and ensure safety. nih.gov The use of efficient and recyclable catalysts is also crucial.

Process Efficiency: High conversion rates and selectivity are essential to maximize product yield and minimize the formation of byproducts, which simplifies purification processes. google.com

Environmental Impact: Industrial processes are increasingly scrutinized for their environmental footprint. Therefore, the use of green solvents, catalysts, and reagents, as well as the minimization of waste, are important considerations. Biocatalytic processes, with their potential for high selectivity and mild reaction conditions, are attractive from a green chemistry perspective. researchgate.net

The global market for 2-ethylhexanoic acid is significant, with applications in the production of plasticizers, stabilizers for PVC, lubricants, and cosmetics. transparencymarketresearch.com This demand drives the need for efficient and scalable production methods.

Structural Elucidation and Advanced Characterization of 2 Ethyl 2 Methylhexanoic Acid

Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Raman spectroscopy provide detailed information about the molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 2-Ethyl-2-methylhexanoic acid, both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the various alkyl groups and the carboxylic acid moiety.

Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (C8) | ~ 0.88 | Triplet | 3H |

| -CH₂- (C7) | ~ 1.55 | Quartet | 2H |

| -CH₃ (C2-methyl) | ~ 1.15 | Singlet | 3H |

| -CH₂- (C3-C5) | ~ 1.25-1.45 | Multiplet | 6H |

| -CH₂- (C6) | ~ 0.85 | Triplet | 3H |

| -COOH | ~ 12.0 | Singlet (broad) | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The quaternary carbon at the C2 position is a key identifying feature.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-COOH) | ~ 180-185 |

| C2 | ~ 45-50 |

| C2-methyl | ~ 20-25 |

| C3 | ~ 30-35 |

| C4 | ~ 25-30 |

| C5 | ~ 20-25 |

| C6 | ~ 10-15 |

| C7 (-CH₂-) | ~ 25-30 |

| C8 (-CH₃) | ~ 10-15 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. When coupled with fragmentation techniques, it offers valuable insights into the molecular structure.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact mass. However, due to the stability of the resulting carbocations, significant fragmentation is anticipated. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and cleavage of the alkyl chains.

A key fragmentation pattern involves the McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is also a prominent fragmentation route.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| [M-17]⁺ | [C₉H₁₇O]⁺ | Loss of -OH radical |

| [M-29]⁺ | [C₇H₁₃O₂]⁺ | Loss of ethyl radical (-C₂H₅) |

| [M-45]⁺ | [C₈H₁₇]⁺ | Loss of -COOH radical |

| [M-57]⁺ | [C₅H₉O₂]⁺ | Loss of butyl radical (-C₄H₉) |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. C-H stretching vibrations of the alkyl groups are observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the C=O stretch is also a prominent feature, though typically weaker than in the IR spectrum. The C-H stretching and bending modes of the alkyl backbone will also be visible. Raman spectroscopy is particularly useful for studying the skeletal vibrations of the carbon chain.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 (strong) | 1640-1680 (medium) |

| C-H (Alkyl) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) |

| C-O | Stretching | 1210-1320 (medium) | Weak |

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. Both gas and liquid chromatography can be employed, often requiring derivatization to improve analytical performance.

Gas Chromatography (GC) Method Development for Branched Fatty Acids

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. colostate.edu For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve peak shape. lmaleidykla.lt

Derivatization: Common derivatization methods for carboxylic acids include esterification to form methyl or other alkyl esters, or silylation to form trimethylsilyl (B98337) (TMS) esters. These derivatives are more volatile and less polar, leading to better chromatographic separation on standard non-polar or medium-polarity GC columns.

Column Selection: A variety of capillary columns can be used for the analysis of branched fatty acid derivatives. Non-polar columns, such as those with a dimethylpolysiloxane stationary phase, separate compounds primarily based on their boiling points. For more complex mixtures, polar columns, like those with a polyethylene (B3416737) glycol (wax) or a cyanopropyl-based stationary phase, can provide better separation of isomers.

Detector: A flame ionization detector (FID) is commonly used for the quantification of fatty acid derivatives due to its high sensitivity and wide linear range. For structural confirmation, a mass spectrometer (MS) is used as the detector (GC-MS), providing both retention time and mass spectral data for confident identification.

Typical GC Method Parameters for Branched Fatty Acid Analysis

| Parameter | Setting |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium, constant flow |

| Detector | FID or MS |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Methanol/BF₃ |

Liquid Chromatography (LC) Techniques for Non-Volatile Derivatives

Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.

For this compound, reversed-phase HPLC (RP-HPLC) can be used for its analysis in its underivatized form. hmdb.ca A C18 or similar non-polar stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid to ensure the carboxylic acid is in its protonated form for good peak shape.

Derivatization for Enhanced Detection: To improve sensitivity, especially for LC-MS analysis, derivatization of the carboxylic acid group can be performed. nih.gov Derivatization reagents are chosen to introduce a functionality that is easily ionizable, leading to a stronger signal in the mass spectrometer. Common strategies include amidation reactions to introduce a tertiary amine group, which is readily protonated in positive ion electrospray ionization (ESI).

Example LC Method for this compound

| Parameter | Setting |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV (210 nm) or Mass Spectrometry (ESI) |

Computational Chemistry and Structural Predictions

Computational chemistry provides powerful tools for predicting the structural and dynamic properties of molecules like this compound, offering insights that complement experimental data. Through simulations and quantitative models, it is possible to explore molecular behavior at an atomistic level.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a branched-chain fatty acid such as this compound, MD simulations can reveal its dynamic behavior, conformational flexibility, and interactions with its environment.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is well-established for similar short-chain and branched fatty acids. researchgate.netmdpi.com An MD simulation for this molecule would involve defining a force field—a set of parameters that describe the potential energy of the system—to calculate the forces between atoms and predict their subsequent motion.

Conformational Analysis: The presence of a quaternary carbon (C2) bonded to an ethyl, a methyl, a butyl, and a carboxyl group introduces significant steric hindrance, which dictates the molecule's preferred three-dimensional shapes or conformations. Conformational analysis, often performed in conjunction with MD simulations, seeks to identify these low-energy (i.e., most stable) conformations.

For this compound, the key areas of conformational freedom are the rotations around the single bonds of the butyl and ethyl chains. The simulations would likely show that the extended, linear conformations of these alkyl chains are favored to minimize steric repulsion between the bulky groups. researchgate.net The orientation of the carboxylic acid group is also critical, as it influences the molecule's ability to form hydrogen bonds. The dynamic simulations would map the potential energy surface of the molecule, identifying the most probable orientations of these functional groups relative to one another. This provides insight into the molecule's flexibility and the spatial arrangement of its constituent parts.

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The Collision Cross Section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it tumbles and moves through a buffer gas. It is a robust, instrument-independent value that provides an additional dimension of characterization for distinguishing between isomers.

For this compound (PubChem CID: 36646), CCS values can be computationally predicted for various ion adducts. These predictions are valuable for identifying the compound in complex mixtures. The table below presents predicted CCS values calculated using the CCSbase method. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.13796 | 137.8 |

| [M+Na]⁺ | 181.11990 | 143.9 |

| [M-H]⁻ | 157.12340 | 136.5 |

| [M+NH₄]⁺ | 176.16450 | 158.3 |

| [M+K]⁺ | 197.09384 | 143.2 |

| [M+H-H₂O]⁺ | 141.12794 | 133.8 |

| [M+HCOO]⁻ | 203.12888 | 157.3 |

| [M+CH₃COO]⁻ | 217.14453 | 177.7 |

| [M]⁺ | 158.13013 | 139.4 |

| [M]⁻ | 158.13123 | 139.4 |

Data sourced from PubChemLite. The table is interactive and can be sorted by clicking on the column headers. uni.lu

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. irma-international.orgbohrium.com These models correlate structural or physicochemical features of molecules, known as molecular descriptors, with a specific property of interest.

While a specific QSPR model for this compound has not been detailed, the methodology has been successfully applied to other fatty acids to predict properties like chromatographic retention times, melting points, and n-octanol-water partition coefficients. nih.govuniv-ovidius.ro

A QSPR study for a series of branched fatty acids, including this compound, would involve the following steps:

Dataset Compilation: A dataset of branched fatty acids with experimentally determined values for a target property (e.g., boiling point, viscosity) would be assembled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can be categorized as:

Constitutional: Simple counts of atoms, bonds, molecular weight.

Topological: Descriptors based on the 2D graph of the molecule, describing branching and connectivity.

Geometric: 3D descriptors related to the molecule's size and shape.

Quantum-chemical: Descriptors derived from quantum mechanics calculations, such as charge distributions and orbital energies. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship is established between a subset of the most relevant descriptors and the target property. irma-international.orgnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its accuracy and robustness.

For this compound, descriptors related to its branching (e.g., connectivity indices) and steric bulk would be particularly important in a QSPR model for predicting its physical properties.

Biochemical Interactions and Metabolic Research of 2 Ethyl 2 Methylhexanoic Acid

In Vitro Metabolic Fate and Biotransformation Studies

The metabolism of 2-Ethyl-2-methylhexanoic acid has not been extensively studied directly. However, its biotransformation can be inferred from the metabolic pathways of analogous branched-chain fatty acids and the chemical principles dictated by its unique structure. The presence of a quaternary carbon atom at the alpha-position (C2), bonded to both a methyl and an ethyl group, is a critical determinant of its metabolic fate, as it sterically hinders enzymatic processes that are common for straight-chain or less-branched fatty acids.

Beta-oxidation is a primary catabolic process for most fatty acids, occurring in the mitochondria and involving the sequential removal of two-carbon units. wikipedia.org However, the structure of this compound, with two alkyl substituents on the alpha-carbon, effectively blocks this pathway. The initial step of beta-oxidation, catalyzed by acyl-CoA dehydrogenase, requires the formation of a double bond between the alpha (C2) and beta (C3) carbons. The significant steric hindrance from the ethyl and methyl groups at the C2 position prevents the necessary enzymatic access and conformational alignment for this reaction to occur.

In contrast, the related compound 2-ethylhexanoic acid, which has only a single substituent at the alpha-position, is known to undergo beta-oxidation. Its metabolism in humans leads to the formation of 3-oxo-2-ethylhexanoic acid. researchgate.net The inability of this compound to undergo beta-oxidation necessitates its clearance through alternative metabolic routes. For some other branched-chain fatty acids, such as phytanic acid which has a methyl group at the beta-position, a process called alpha-oxidation first removes one carbon from the carboxyl end to bypass the blockage. wikipedia.orglibretexts.org However, the applicability of alpha-oxidation to a compound with a quaternary alpha-carbon like this compound is not established and may also be sterically hindered.

When beta-oxidation is blocked, omega (ω) and omega-1 (ω-1) oxidation become significant alternative pathways for fatty acid metabolism. researchgate.net These processes occur primarily in the endoplasmic reticulum and are catalyzed by cytochrome P450 enzymes. Omega-oxidation introduces a hydroxyl group to the terminal carbon (the ω-carbon), which is furthest from the carboxyl group. This hydroxyl group can then be further oxidized to an aldehyde and then a carboxylic acid, forming a dicarboxylic acid. researchgate.net The ω-1 oxidation pathway similarly hydroxylates the carbon atom adjacent to the terminal carbon.

Studies on the closely related 2-ethylhexanoic acid have identified several metabolites resulting from these pathways. Major urinary metabolites in rats include 2-ethyl-1,6-hexanedioic acid (from ω-oxidation) and 2-ethyl-5-hydroxyhexanoic acid (from ω-1 oxidation). nih.gov Given the blockage of beta-oxidation for this compound, it is highly probable that ω- and ω-1 oxidation represent the primary routes for its phase I metabolism, facilitating its degradation and subsequent excretion.

| Metabolic Pathway | Key Enzymes/System | Relevance to this compound | Example Metabolites in Analogous Compounds (2-Ethylhexanoic Acid) |

|---|---|---|---|

| Beta-Oxidation | Acyl-CoA Dehydrogenases | Considered blocked due to steric hindrance from the quaternary α-carbon. | 3-oxo-2-ethylhexanoic acid researchgate.net |

| Omega (ω)-Oxidation | Cytochrome P450 Monooxygenases | Probable major pathway due to blocked β-oxidation. | 2-ethyl-1,6-hexanedioic acid nih.gov |

| Omega-1 (ω-1)-Oxidation | Cytochrome P450 Monooxygenases | Probable major pathway due to blocked β-oxidation. | 2-ethyl-5-hydroxyhexanoic acid nih.gov |

| Glucuronidation | UDP-Glucuronosyltransferases (UGTs), especially UGT2B7 | Probable major Phase II conjugation pathway. | 2-ethylhexanoic acid glucuronide nih.gov |

Glucuronidation is a major phase II detoxification reaction that increases the water solubility of xenobiotics, facilitating their elimination via urine or bile. Carboxylic acid-containing compounds are common substrates for UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the covalent attachment of glucuronic acid to the carboxyl group, forming an acyl glucuronide. researchgate.netnih.gov

Several UGT isoforms, including UGT1A3, UGT1A9, and particularly UGT2B7, are known to catalyze the glucuronidation of carboxylic acids. nih.gov For the analogue 2-ethylhexanoic acid, its glucuronide conjugate is a major urinary metabolite found in both rats and humans. nih.govindustrialchemicals.gov.au Therefore, it is highly anticipated that this compound also undergoes extensive glucuronidation. The resulting acyl glucuronide would be more polar, allowing for efficient renal clearance. It is noteworthy that acyl glucuronides can be reactive metabolites capable of forming adducts with proteins. hyphadiscovery.com

Molecular Target Engagement and Biochemical Mechanisms

While direct studies on the molecular targets of this compound are limited, potential interactions can be inferred from research on structurally similar compounds that are also classified as peroxisome proliferators.

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in regulating lipid metabolism and cellular differentiation. They are known targets for various fatty acids and their derivatives. The plasticizer metabolite mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), which contains the 2-ethylhexyl moiety, has been shown to be a dual activator of both PPARα and PPARγ. nih.govnih.gov Plasticizers like di(2-ethylhexyl)phthalate (DEHP) are known to activate PPARα, with their metabolites being the active agents. scispace.com Given these precedents, it is plausible that this compound or its downstream metabolites could also function as ligands for PPARs, thereby influencing the expression of genes involved in fatty acid transport and metabolism.

Enzymatic interactions are also central to its biotransformation. The compound's metabolism is dependent on the activity of cytochrome P450 enzymes for ω-oxidation and UGTs for glucuronidation. researchgate.netnih.gov Furthermore, like other carboxylic acids, it must first be activated to its acyl-CoA thioester by acyl-CoA synthetases to participate in certain metabolic pathways, although this activation may be sterically hindered. researchgate.net The immobilized lipase (B570770) Novozym® 435 has been shown to catalyze esterification reactions involving the related 2-methylhexanoic acid, indicating that this compound may also interact with lipases or esterases, either as a substrate or an inhibitor. researcher.life

| Potential Molecular Target | Target Class | Potential Interaction/Mechanism | Evidence Basis |

|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Nuclear Receptor | Ligand binding and transcriptional activation. | Activation by structurally related plasticizer metabolites (e.g., MEHP). nih.govnih.govscispace.com |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Nuclear Receptor | Ligand binding and transcriptional activation. | Activation by structurally related plasticizer metabolites (e.g., MEHP). nih.govnih.gov |

| Cytochrome P450 Enzymes (CYP family) | Metabolizing Enzyme | Substrate for ω- and (ω-1)-oxidation. | Established pathway for analogous branched-chain fatty acids. researchgate.net |

| UDP-Glucuronosyltransferases (UGTs) | Metabolizing Enzyme | Substrate for Phase II conjugation (glucuronidation). | Common pathway for carboxylic acids; confirmed for 2-ethylhexanoic acid. nih.govnih.gov |

| Lipases / Esterases | Enzyme | Potential substrate for esterification or hydrolysis. | Demonstrated for related branched-chain fatty acids. researcher.life |

Lack of Specific Research on the Biochemical Pathway Modulation of this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific information regarding the modulation of biochemical pathways by the chemical compound This compound .

The available scientific literature predominantly focuses on a structurally similar but distinct compound, 2-Ethylhexanoic acid (2-EHA). Research on 2-EHA details its metabolic pathways, such as beta- and omega-oxidation, and its toxicological effects. However, this information cannot be attributed to this compound due to the differences in their chemical structures, which would likely result in different biochemical interactions and metabolic fates.

Initial searches did identify the primary metabolic pathway for this compound as likely involving ω-oxidation, leading to the formation of metabolites like 6-hydroxy-2-ethylhexanoic acid. This information, however, is general and lacks the detailed research findings and specific data on how the compound modulates various biochemical pathways as required for a thorough analysis.

The persistent confusion in databases and literature between this compound and 2-Ethylhexanoic acid makes it impossible to provide a scientifically accurate and detailed article on the specific biochemical interactions of this compound at this time. Further original research is required to elucidate the specific effects of this compound on cellular and metabolic pathways.

Applications and Derivatives of 2 Ethyl 2 Methylhexanoic Acid in Chemical Synthesis

Building Block for Complex Organic Molecules

The quaternary carbon atom at the C2 position gives 2-ethyl-2-methylhexanoic acid and its derivatives significant steric hindrance, which influences reactivity and confers specific properties to the final products. This makes it an important starting material for molecules where controlled reactivity and tailored physical properties are essential.

This compound serves as a foundational component in the synthesis of numerous specialty chemicals. Its derivatives are integral to industries producing plasticizers, stabilizers for polyvinyl chloride (PVC), alkyd resins for coatings, detergents, and corrosion inhibitors. mdpi.com The acid readily undergoes reactions like esterification and metal complex formation to produce these varied compounds. smolecule.com For instance, its metal salts are employed as catalysts in polymerization processes and as drying agents in paints and coatings. smolecule.com While its versatile reactivity suggests potential applications in the synthesis of complex active ingredients for agrochemicals, specific public domain research detailing its direct use in this sector is limited. Its primary documented role is in the broader field of industrial and specialty chemicals.

In the pharmaceutical industry, this compound is utilized as a precursor for creating advanced molecular intermediates. Its esters are particularly noted for their use in topical formulations, where they can improve the spreading and wetting characteristics of a product on the skin. researchgate.net The lipophilic nature of the acid is a key property leveraged in these applications. researchgate.net Furthermore, it is used as a salt-forming agent during pharmaceutical synthesis, a critical step for isolating and purifying active pharmaceutical ingredients (APIs). google.com The compound's structure is also incorporated into more complex molecules, such as the 2-(diethylamino)ethyl ester hydrochloride derivative, indicating its role as a building block for pharmacologically active compounds. nih.gov

Esterification and Functionalized Derivatives Research

Research into the esterification of this compound is a dynamic field, focusing on creating new molecules with precisely defined physical and chemical properties for specialized applications.

Scientists have actively explored the synthesis of novel esters from this compound by reacting it with a variety of alcohols. This research aims to create functional fluids and materials with tailored characteristics. One study systematically synthesized a series of esters using both simple and complex alcohols, including mono-alcohols and polyols, to investigate how the alcohol structure influences the final properties of the ester. ekb.eg

The alcohols used in this research included:

Mono-alcohols: 1-hexanol, 2-ethylhexanol, 1-octanol, 1-dodecanol, and 1-hexadecanol.

Polyols (polyhydric alcohols): Neopentyl glycol, trimethylolpropane, and pentaerythritol.

By reacting this compound with these different alcohols, researchers were able to produce a range of esters with varying molecular weights and branching, leading to a spectrum of physical properties suitable for different industrial needs. The characterization of these novel esters confirmed their successful synthesis and provided valuable data on their potential performance. ekb.eg

The primary application driving the research into esters of this compound is the development of high-performance synthetic lubricants. ekb.eg The branched structure of the acid is crucial, as it imparts desirable rheological properties, such as a low pour point and a high viscosity index, which are critical for lubricants operating under extreme temperature variations. ekb.eg

A detailed study on the esters synthesized from this compound evaluated their effectiveness as synthetic lubricating oils. The research confirmed that these compounds exhibit excellent properties, including good thermal stability and Newtonian fluid behavior, making them suitable replacements for petroleum-based oils in demanding applications. ekb.eg The data below summarizes key properties of esters synthesized from this compound and various alcohols.

| Ester Compound Designation | Alcohol Reactant | Viscosity Index (VI) | Pour Point (°C) | Flash Point (°C) |

|---|---|---|---|---|

| A | 1-Hexanol | 138 | -57 | 200 |

| B | 2-Ethylhexanol | 130 | -54 | 220 |

| C | 1-Octanol | 144 | -45 | 235 |

| D | 1-Dodecanol | 158 | -33 | 270 |

| E | 1-Hexadecanol | 168 | -24 | 310 |

| F | Neopentyl Glycol | 125 | -51 | 280 |

| G | Trimethylolpropane | 120 | -48 | 320 |

| H | Pentaerythritol | 118 | -42 | 350 |

Data sourced from the Egyptian Journal of Chemistry. ekb.eg

Research into Alternative Energy Applications (e.g., Biofuels)

The field of alternative energy, particularly biofuels, is heavily focused on the production and application of fatty acid esters. Fatty acid ethyl esters (FAEEs), for example, are recognized as a form of advanced biofuel or second-generation biodiesel. researchgate.netepa.gov These are typically produced through the transesterification of vegetable oils or animal fats. researchgate.net

Currently, there is no specific or direct research documented in publicly available scientific literature that investigates this compound or its simple esters as a primary biofuel component. The research in this area tends to focus on esters derived from naturally occurring straight-chain fatty acids. However, the broader category of synthetic esters is relevant to the energy sector through applications such as high-performance lubricants for wind turbines and as fuel additives, an area where derivatives of branched acids like 2-ethylhexanoic acid are sometimes used. researchgate.net While the compound is a key component in synthetic lubricants, its potential role in the core chemistry of biofuels remains an unexplored area of research.

Environmental Distribution and Fate of 2 Ethyl 2 Methylhexanoic Acid

Environmental Occurrence and Analytical Detection Methods

Direct measurements of 2-Ethyl-2-methylhexanoic acid in environmental matrices such as water, soil, or air are not widely reported. However, its structural isomer, 2-ethylhexanoic acid (2-EHA), has been detected in various environmental samples, often as a metabolite of larger industrial compounds like plasticizers (e.g., di(2-ethylhexyl) phthalate (B1215562) - DEHP) and synthetic lubricants. Given the industrial synthesis of branched-chain carboxylic acids, it is plausible that this compound could be present in industrial effluents and subsequently in receiving environmental compartments, albeit likely at low concentrations.

The detection and quantification of this compound in environmental samples would necessitate sophisticated analytical techniques due to its relatively low volatility and potential for matrix interference. The primary methods for the analysis of similar carboxylic acids involve chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For carboxylic acids like this compound, derivatization is often required to increase their volatility and improve their chromatographic behavior. Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., methyl chloroformate). The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for the analysis of non-volatile and thermally labile compounds, making it a viable option for the direct analysis of this compound without derivatization. Reversed-phase chromatography is typically employed, and detection is achieved using mass spectrometry, often with electrospray ionization (ESI) in negative ion mode to detect the deprotonated carboxylate ion.

The table below summarizes the key aspects of these analytical methods, based on their application to similar short-chain branched fatty acids.

| Analytical Technique | Sample Preparation | Typical Limit of Detection (LOD) | Key Advantages | Key Limitations |

| GC-MS | Solvent extraction, derivatization | Low µg/L to ng/L range | High chromatographic resolution, extensive mass spectral libraries for identification. | Requires derivatization, which can add complexity and potential for error. |

| LC-MS/MS | Solvent extraction, solid-phase extraction (SPE) | ng/L range | High sensitivity and selectivity, no derivatization needed. | Matrix effects can suppress or enhance the analyte signal. |

Degradation Pathways in Environmental Matrices

The environmental persistence of this compound is largely determined by its susceptibility to biodegradation, as abiotic degradation pathways such as hydrolysis are not relevant for this compound. The presence of quaternary carbon at the alpha-position (C2) is expected to significantly influence its biodegradability.

Biodegradation: In general, straight-chain fatty acids are readily biodegraded via the β-oxidation pathway. However, the branching in this compound, particularly the two substituents on the alpha-carbon, is likely to hinder this process. The presence of a quaternary α-carbon can sterically impede the enzymatic reactions of β-oxidation.

Microbial degradation of structurally similar tertiary carboxylic acids has been shown to be slow. While complete mineralization is possible, it often requires specialized microbial consortia and longer acclimation periods. The initial steps of degradation may involve alternative pathways to bypass the sterically hindered α-carbon, such as ω-oxidation (oxidation at the terminal methyl group) or hydroxylation at other positions on the carbon chain, followed by further oxidation and ring-opening if cyclic intermediates are formed. However, specific studies on the degradation pathways of this compound are lacking.

The table below outlines the expected recalcitrance of this compound to biodegradation compared to a linear isomer, based on general principles of microbial metabolism.

| Compound | Structural Feature | Expected Biodegradability | Primary Degradation Pathway |

| n-Nonanoic acid | Linear C9 chain | Readily biodegradable | β-oxidation |

| This compound | Quaternary α-carbon | Recalcitrant | Likely requires alternative pathways (e.g., ω-oxidation) |

Contribution to Environmental Biogeochemistry of Branched Fatty Acids

Branched fatty acids (BFAs) in the environment are primarily of microbial origin and serve as important biomarkers for specific bacterial groups in sediments and soils. They play a role in maintaining cell membrane fluidity in certain microorganisms.

The contribution of anthropogenically introduced branched fatty acids like this compound to the natural biogeochemical cycles of BFAs is not well understood. Due to its synthetic origin and likely recalcitrance, it is not expected to be readily incorporated into microbial biomass or participate in the same biogeochemical pathways as naturally occurring BFAs.

Instead, the environmental significance of synthetic branched carboxylic acids is more likely associated with their potential persistence and transport in the environment. Their water solubility will facilitate their transport in aquatic systems, while their resistance to degradation could lead to their accumulation in certain environmental compartments, although specific data to confirm this for this compound is unavailable. The potential for bioaccumulation is generally considered low for such relatively small, polar molecules.

Future Research Directions and Advanced Methodologies for 2 Ethyl 2 Methylhexanoic Acid

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the understanding of 2-Ethyl-2-methylhexanoic acid at a molecular level. In silico methods can predict a wide range of properties and behaviors, thereby guiding and refining experimental investigations, leading to a more efficient and targeted research workflow.

Future research will likely leverage quantum mechanical methods, such as Density Functional Theory (DFT), to probe the electronic structure, conformational preferences, and spectroscopic signatures of this compound. niscpr.res.innih.govtandfonline.com DFT calculations can provide insights into the molecule's reactivity, acidity, and the stability of different conformers, which are crucial for understanding its chemical behavior and potential interactions in biological systems. nih.gov Furthermore, Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in different solvent environments and its interactions with biological macromolecules like proteins and lipid membranes. nih.gov These simulations can reveal how the molecule traverses biological barriers and where it is likely to accumulate within a cell.

The integration of these computational predictions with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy and microwave spectroscopy will be essential for validating the theoretical models. niscpr.res.inaip.org This iterative process of prediction and validation will lead to a robust understanding of the molecule's structure-property relationships.

Table 1: Potential Integrated Computational and Experimental Approaches

| Computational Method | Predicted Properties | Potential Experimental Validation |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, conformational energies, pKa, vibrational frequencies | FTIR, Raman, and Microwave Spectroscopy |

| Molecular Dynamics (MD) | Solvation free energy, membrane permeability, protein binding affinity | Liposome permeability assays, surface plasmon resonance, isothermal titration calorimetry |

Development of Novel Analytical Probes and Imaging Techniques

To investigate the biological roles and subcellular dynamics of this compound, the development of specific and sensitive analytical tools is paramount. Current analytical methods often lack the spatial and temporal resolution required to track the molecule in complex biological systems.

A promising future direction is the design of fluorescent probes tailored for the selective detection of this compound. This could be achieved by modifying existing fluorescent scaffolds known to bind fatty acids, such as BODIPY, with a recognition element that specifically interacts with the unique structure of this compound. thermofisher.commdpi.comresearchgate.net Another innovative approach involves the use of genetically encoded biosensors, such as Förster resonance energy transfer (FRET)-based nanosensors, which can be expressed in living cells to provide real-time monitoring of the molecule's concentration with subcellular resolution. nih.gov

Advanced imaging techniques will be instrumental in visualizing the uptake, distribution, and metabolic fate of this compound. High-content fluorescence imaging, coupled with metabolic flux assays, can provide a comprehensive picture of how this compound influences cellular metabolism and mitochondrial function. researchgate.net Furthermore, isotope tracing studies, using 13C-labeled this compound in conjunction with Nuclear Magnetic Resonance (NMR) or mass spectrometry, will be crucial for mapping its metabolic pathways. nih.govcreative-proteomics.com

Table 2: Emerging Analytical and Imaging Technologies

| Technology | Application for this compound | Expected Outcome |

|---|---|---|

| Custom Fluorescent Probes | Real-time detection in living cells | Visualization of subcellular localization and concentration dynamics |

| FRET-Based Nanosensors | In vivo monitoring of metabolic flux | Quantitative data on the impact of the compound on metabolic pathways |

| High-Content Imaging | Simultaneous analysis of cellular and mitochondrial parameters | Correlation of molecular uptake with physiological changes in the cell |

Exploration of Untapped Biological Significance

The biological functions of many branched-chain fatty acids (BCFAs) are still being uncovered, and this compound is no exception. As a BCF A, it is likely synthesized from the catabolism of branched-chain amino acids (BCAAs) and may play significant roles in various physiological processes. researchgate.netnih.govnih.gov Future research should focus on elucidating these roles, which could lead to the identification of new biomarkers and therapeutic targets.

A key area of investigation will be the impact of this compound on cellular energy metabolism. Studies on other BCFAs have shown that they can modulate glucose and lipid metabolism, suggesting that this compound could have similar effects. researchgate.net Research into its influence on key metabolic pathways in different cell types, such as myocytes and adipocytes, could reveal its potential as a modulator of metabolic health. Additionally, the role of BCFAs in the gastrointestinal tract and their ability to inhibit the proliferation of cancer cells are emerging areas of interest that warrant investigation for this specific molecule. creative-proteomics.com

Transcriptomic and metabolomic studies will be powerful tools to uncover the broader biological impact of this compound. nih.gov By analyzing changes in gene expression and metabolite profiles in response to this compound, researchers can identify the signaling pathways and cellular processes it regulates. This could reveal currently unknown functions in areas such as cell signaling, inflammation, and immune response.

Sustainable Chemical Process Development

The future production of this compound, particularly for high-value applications, will necessitate the development of sustainable and efficient synthetic methods. Green chemistry principles, such as the use of renewable feedstocks, mild reaction conditions, and catalytic processes, will be central to these efforts.

Biocatalysis represents a highly promising avenue for the sustainable synthesis of chiral molecules like this compound. chemistryjournals.netportlandpress.comnih.gov The use of isolated enzymes or whole-cell systems can offer high selectivity and efficiency under environmentally benign conditions. researchgate.netnih.gov Future research could focus on discovering or engineering enzymes, such as lipases or oxidoreductases, that can catalyze the stereoselective synthesis of the desired enantiomer of this compound. acs.orgdocumentsdelivered.com This could involve the asymmetric functionalization of precursor molecules like α-branched aldehydes. bohrium.commdpi.com

Table 3: Comparison of Sustainable Synthesis Strategies

| Synthesis Strategy | Advantages | Key Research Challenges |

|---|---|---|

| Whole-Cell Biocatalysis | Low cost, cofactor regeneration | Substrate/product toxicity, downstream processing |

| Isolated Enzyme Catalysis | High selectivity, easier purification | Enzyme stability, cost of enzyme production |

| Chemo-enzymatic Synthesis | Combines advantages of both methods | Catalyst compatibility, reaction condition optimization |

| Aerobic Oxidation Catalysis | Use of air as a green oxidant, mild conditions | Catalyst design for high selectivity, prevention of side reactions |

Q & A

Q. What are the recommended methods for synthesizing 2-Ethyl-2-methylhexanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves aldol condensation of butyraldehyde followed by oxidation. For example, reacting 2-ethylhexanol with a strong oxidizing agent like potassium permanganate (KMnO₄) under acidic conditions yields this compound. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare and spectra with reference data (e.g., δ ~1.2–1.5 ppm for branched alkyl groups).

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).

- Mass Spectrometry : Match the molecular ion peak (m/z 144.21) and fragmentation patterns with literature .

Q. What are the key safety protocols for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (H335) .

- Storage : Keep in airtight containers away from oxidizers and bases to prevent unintended reactions .

Advanced Research Questions

Q. How can contradictory data on the toxicity of this compound be resolved?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., oral LD₅₀ ranging from 1500–3000 mg/kg in rodents) may arise from purity variations or assay conditions. Standardize testing using:

Q. What strategies are effective in analyzing environmental persistence of this compound?

- Methodological Answer : Conduct biodegradation studies under OECD 301B guidelines (modified Sturm test) to measure CO evolution. For soil mobility, use column leaching experiments with HPLC quantification. Note that limited data exists on bioaccumulation (log P ~2.5 suggests moderate mobility) .

Q. How can researchers optimize quantification of trace this compound in complex matrices?

- Methodological Answer :

- Sample Prep : Derivatize with BF₃-methanol to form methyl esters for enhanced GC detectability.

- Chromatography : Use a DB-5MS column (30 m × 0.25 mm) with electron capture detection (ECD) for sensitivity <1 ppm.

- Validation : Include internal standards (e.g., deuterated hexanoic acid) to correct for matrix effects .

Q. What catalytic systems enhance the reactivity of this compound in coordination chemistry?

- Methodological Answer : The carboxylate group binds transition metals (e.g., Co²⁺, Zn²⁺) to form stable complexes. Optimize conditions:

Q. How do structural analogs of this compound influence its biological activity?

- Methodological Answer : Compare with branched analogs (e.g., 2-Ethylhexanol, 3-Methylheptanoic acid) using:

- QSAR Modeling : Correlate log P and steric parameters with antimicrobial efficacy.

- Enzyme Assays : Test inhibition of β-ketoacyl-ACP synthase in bacterial fatty acid synthesis .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points for this compound?

- Methodological Answer : Discrepancies (e.g., -50°C vs. -20°C) may stem from polymorphic forms or impurities. Perform:

Q. What explains conflicting data on the compound’s role in polymer stabilization?

- Methodological Answer :

While some studies report antioxidant effects, others note pro-oxidant behavior under UV light. Resolve via: - Accelerated Aging Tests : Expose PLGA blends to UV/visible light and track carbonyl indices via FTIR.

- Radical Scavenging Assays : Use DPPH to quantify antioxidant capacity under varying pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.